Cas no 1261777-90-5 (2-Chloro-3'-fluoro-5'-methoxypropiophenone)

2-Chloro-3'-fluoro-5'-methoxypropiophenone is a fluorinated and chlorinated aromatic ketone with a methoxy substituent, offering versatile reactivity in synthetic organic chemistry. Its unique structure, combining halogen and alkoxy functional groups, makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. The chloro and fluoro substituents enhance electrophilic reactivity, facilitating selective substitution reactions, while the methoxy group provides stability and influences electronic properties. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic synthesis. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial applications requiring precise functionalization.
2-Chloro-3'-fluoro-5'-methoxypropiophenone structure
1261777-90-5 structure
商品名:2-Chloro-3'-fluoro-5'-methoxypropiophenone
CAS番号:1261777-90-5
MF:C10H10ClFO2
メガワット:216.636605739594
CID:4797388

2-Chloro-3'-fluoro-5'-methoxypropiophenone 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3'-fluoro-5'-methoxypropiophenone
    • 2-chloro-1-(3-fluoro-5-methoxyphenyl)propan-1-one
    • インチ: 1S/C10H10ClFO2/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,1-2H3
    • InChIKey: FWMSMSGATCDMQJ-UHFFFAOYSA-N
    • ほほえんだ: ClC(C)C(C1C=C(C=C(C=1)OC)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26.3

2-Chloro-3'-fluoro-5'-methoxypropiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015031018-1g
2-Chloro-3'-fluoro-5'-methoxypropiophenone
1261777-90-5 97%
1g
1,460.20 USD 2021-05-31

2-Chloro-3'-fluoro-5'-methoxypropiophenone 関連文献

2-Chloro-3'-fluoro-5'-methoxypropiophenoneに関する追加情報

Recent Advances in the Study of 2-Chloro-3'-fluoro-5'-methoxypropiophenone (CAS: 1261777-90-5) in Chemical Biology and Pharmaceutical Research

The compound 2-Chloro-3'-fluoro-5'-methoxypropiophenone (CAS: 1261777-90-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory diseases. The presence of both chloro and fluoro substituents on the aromatic ring, along with the methoxy group, imparts distinct electronic and steric properties that influence its reactivity and biological activity.

One of the most notable advancements in the study of 2-Chloro-3'-fluoro-5'-methoxypropiophenone is its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. Researchers have demonstrated that this compound can be efficiently converted into intermediates that are critical for the construction of complex heterocyclic frameworks. These frameworks are often found in drugs that modulate neurotransmitter systems, offering potential treatments for depression, anxiety, and other mood disorders. The precise control over the stereochemistry and functional group compatibility of this molecule has made it a valuable tool in medicinal chemistry.

In addition to its applications in CNS drug development, 2-Chloro-3'-fluoro-5'-methoxypropiophenone has also been investigated for its anti-inflammatory properties. Recent in vitro and in vivo studies have shown that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest its potential utility in the design of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanistic studies have highlighted the role of the fluoro and methoxy groups in enhancing the binding affinity to specific molecular targets, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Another area of interest is the use of 2-Chloro-3'-fluoro-5'-methoxypropiophenone in the development of radiopharmaceuticals. The incorporation of fluorine-18 isotopes into its structure has been explored for positron emission tomography (PET) imaging applications. This approach leverages the favorable pharmacokinetic properties of the compound to develop novel imaging agents for neurological and oncological diagnostics. Recent preclinical studies have demonstrated promising results, with high target specificity and low off-target binding, making it a candidate for further clinical evaluation.

The synthetic methodologies for 2-Chloro-3'-fluoro-5'-methoxypropiophenone have also seen significant improvements. Recent publications describe optimized protocols for its preparation, including catalytic asymmetric synthesis and green chemistry approaches. These advancements not only enhance the yield and purity of the compound but also reduce the environmental impact of its production. For instance, the use of organocatalysts and solvent-free conditions has been reported to improve the efficiency of the synthetic process while minimizing waste generation.

In conclusion, 2-Chloro-3'-fluoro-5'-methoxypropiophenone (CAS: 1261777-90-5) represents a versatile and valuable compound in contemporary chemical biology and pharmaceutical research. Its applications span across multiple therapeutic areas, including CNS disorders, inflammation, and diagnostic imaging. The ongoing research into its derivatives and synthetic methodologies continues to uncover new opportunities for drug discovery and development. As the field progresses, further studies are expected to elucidate its full potential and translate these findings into clinically relevant therapies.

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